molecular formula C32H46O5 B12639752 Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate CAS No. 920982-15-6

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate

Cat. No.: B12639752
CAS No.: 920982-15-6
M. Wt: 510.7 g/mol
InChI Key: KAFPTMYPJQTKHR-UHFFFAOYSA-N
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Description

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (CAS: 920982-15-6) is a synthetic ester derivative with a molecular formula of C32H46O5 and a molecular weight of 510.715 g/mol . Its structure features:

  • A hexadecyl ester chain (C16H33O−) linked to a benzoate core.
  • A phenoxymethyl group substituted with a 4-formyl and 2-methoxy moiety on the aromatic ring. This compound’s unique combination of a long alkyl chain, formyl group, and methoxy substituent makes it a candidate for applications in liquid crystals, organic synthesis intermediates, or materials science .

Properties

CAS No.

920982-15-6

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate

InChI

InChI=1S/C32H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-32(34)29-20-17-27(18-21-29)26-37-30-22-19-28(25-33)24-31(30)35-2/h17-22,24-25H,3-16,23,26H2,1-2H3

InChI Key

KAFPTMYPJQTKHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems:
The compound is utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its lipophilic nature allows for better membrane penetration, which can enhance the bioavailability of therapeutic agents. The incorporation of hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate into LNPs has shown promise in reducing accelerated blood clearance (ABC) effects, thereby improving the pharmacokinetics of encapsulated drugs .

Anticancer Activity:
Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have demonstrated that certain formulations can inhibit tumor growth and enhance the efficacy of existing chemotherapeutics by modifying lipid accumulation in myocytes, which is crucial for developing treatments for conditions like non-alcoholic fatty liver disease .

Material Science Applications

Surface Modification:
this compound can be used to modify surfaces to improve hydrophobicity. This is particularly useful in creating coatings that resist water and other solvents, making it applicable in various industrial settings such as electronics and automotive industries .

Nanostructured Materials:
The compound's ability to form self-assembled monolayers (SAMs) makes it valuable in the development of nanostructured materials. These materials can be tailored for specific applications, including sensors and drug delivery systems where controlled release is essential .

Biochemical Research

Biological Interaction Studies:
The interactions of this compound with biological membranes have been extensively studied. Its structural features allow it to interact favorably with lipid bilayers, making it a candidate for studying membrane dynamics and drug interactions .

Potential as a Biomarker:
Due to its unique chemical structure, there is ongoing research into the use of this compound as a biomarker for certain diseases. Its derivatives may provide insights into metabolic pathways and disease mechanisms, particularly in cancer research .

Case Study 1: Lipid Nanoparticle Formulations
A study conducted on the formulation of lipid nanoparticles incorporating this compound showed significant improvements in drug encapsulation efficiency and stability compared to traditional formulations. The results indicated a reduction in ABC effects, enhancing therapeutic efficacy .

Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The compound's ability to modulate lipid metabolism was linked to improved outcomes in animal models of cancer .

Mechanism of Action

The mechanism of action of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenoxy moiety may interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Structural Analogues with Long Alkyl Chains

4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate
  • Molecular Formula : C37H48O3.
  • Key Features : A three-ring system with a benzyloxy group , hexadecyloxy chain , and 3-methoxy substituent .
  • Comparison: Both compounds share a long alkyl chain (hexadecyl) and methoxy groups. The target compound’s formyl group replaces the benzyloxy group in the analogue, enhancing electrophilicity for further derivatization (e.g., Schiff base formation) .
Hexyl 4-methoxybenzoate (4c)
  • Molecular Formula : C14H20O3.
  • Key Features : A simpler ester with a hexyl chain and 4-methoxybenzoate core .
  • Comparison: The shorter hexyl chain in 4c reduces hydrophobicity compared to the target compound’s C16 chain. The absence of a formyl or phenoxymethyl group limits its utility in applications requiring reactive sites .

Compounds with Formyl or Methoxy Substituents

Methyl 2-(4-formylphenyl)benzoate
  • Molecular Formula : C15H12O3.
  • Key Features : A formyl group on the phenyl ring adjacent to the benzoate ester .
  • Comparison: The formyl group in both compounds provides reactivity for conjugation or crosslinking. The target compound’s hexadecyl chain enhances solubility in non-polar solvents, unlike the methyl ester in this analogue .
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5j)
  • Molecular Formula : C29H23N5O4.
  • Key Features: A triazine-core compound with formyl, methoxy, and phenoxy groups .
  • Comparison: The triazine core in 5j introduces rigidity and hydrogen-bonding capacity, absent in the target compound.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Rf Value Key Functional Groups
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate 510.71 Not reported N/A Formyl, methoxy, C16 ester
4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate 572.76 Not reported N/A Benzyloxy, methoxy, C16 ether
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5j) 537.53 79–82 0.24 Formyl, methoxy, triazine
Hexyl 4-methoxybenzoate (4c) 236.31 Not reported N/A Methoxy, C6 ester
  • Melting Points : The triazine derivative 5j has a moderate melting point (79–82°C), while the target compound’s melting point is unreported but likely higher due to its long alkyl chain .
  • Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., with amines), a feature shared with 5j but absent in benzyloxy or simple methoxy analogues .

Biological Activity

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is a complex organic compound that exhibits significant biological activity due to its unique structural characteristics. This article delves into its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C32H46O5 and a molecular weight of approximately 510.7 g/mol. The compound features a long hexadecyl chain that contributes to its amphiphilic nature, allowing it to interact effectively with biological membranes. The presence of the methoxy group enhances its lipophilicity, while the aldehyde group may facilitate binding to various biological targets, making it a candidate for multiple applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antibacterial , antifungal , and anti-inflammatory properties. Compounds with similar structures have shown effectiveness against various pathogens, indicating that this compound may also possess comparable activities. For instance, derivatives of related compounds have demonstrated significant inhibition of bacterial growth in vitro, particularly against gram-positive and gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to disrupt microbial membranes and interfere with cellular processes. The amphiphilic nature allows it to integrate into lipid bilayers, potentially leading to increased permeability and subsequent cell lysis in microorganisms. Additionally, the aldehyde functionality may engage in specific interactions with cellular proteins or nucleic acids, further enhancing its biological efficacy.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Hexadecyl 4-(formylphenoxy)methyl benzoateC31H44O4Lacks methoxy group; simpler structurePotentially lower membrane interaction
Ethyl 4-(formyl-2-methoxyphenoxy)methyl benzoateC18H18O5Shorter alkyl chain; more soluble in polar solventsDifferent solubility profile affecting bioavailability
Methyl 4-(hydroxyphenyl)methyl benzoateC16H16O3Lacks the methoxy and aldehyde groupsDifferent biological activity profile

This table illustrates how the combination of functional groups in this compound enhances its potential reactivity and efficacy compared to simpler analogs.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting promising therapeutic potential for treating infections caused by these pathogens.
  • Anti-inflammatory Effects : In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The inhibition was dose-dependent, indicating that higher concentrations yielded greater anti-inflammatory effects, which could be beneficial for conditions like arthritis or other inflammatory diseases .
  • Fungal Inhibition : Research has shown that this compound exhibits antifungal activity against Candida albicans. The compound disrupted fungal cell membranes, leading to increased cell death rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Esterification of 4-hydroxybenzoic acid with hexadecanol under acid catalysis to form the hexadecyl benzoate core.
  • Step 2 : Introduction of the 4-formyl-2-methoxyphenoxy moiety via nucleophilic substitution or Mitsunobu reaction. For example, describes using K2_2CO3_3 and KI in acetonitrile under reflux to couple aldehyde-containing phenols to benzoate esters .
  • Yield Optimization : Purification via flash column chromatography (e.g., chloroform eluent) and monitoring reaction progress by TLC (Rf_f values: 0.18–0.34 as in ) are critical. Adjusting stoichiometry of reagents like diisopropylethyl amine (DIPEA) can improve yields (e.g., 69–90% yields reported for analogous triazine-based benzoates) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Analysis : 1^1H NMR and 13^13C NMR are used to confirm substituent positions. For example, the formyl group (-CHO) typically appears as a singlet at ~9.8–10.0 ppm in 1^1H NMR, while methoxy (-OCH3_3) resonates at ~3.8–4.0 ppm .
  • Chromatography : TLC with silica gel plates and UV visualization identifies impurities. Reported Rf_f values for similar benzoates range from 0.18 to 0.34 using ethyl acetate/hexane mobile phases .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : Based on structurally similar esters ( ), the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood.
  • Emergency Protocols : Follow guidelines for spills (e.g., absorb with inert material) and disposal (e.g., incineration per local regulations) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For example, SHELX refines structures with high-resolution data (<1.0 Å) and handles twinning or disorder .
  • Visualization Tools : ORTEP-3 generates thermal ellipsoid diagrams to visualize electron density and validate substituent positioning .

Q. How can researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Methodological Answer :

  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental shifts (e.g., 13^13C shifts for aromatic carbons at ~110–160 ppm) with theoretical predictions to identify misassignments .
  • Solvent Effects : Account for solvent polarity in simulations (e.g., DMSO-d6_6 vs. CDCl3_3) using implicit solvation models.

Q. What strategies are effective for troubleshooting low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Reaction Conditions : Optimize temperature (e.g., 70°C for 5 hours as in ) and catalyst loading (e.g., KI as a promoter for nucleophilic substitution) .
  • Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., unreacted aldehyde intermediates).

Q. How does the electronic nature of the 4-formyl group influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Aldehyde Reactivity : The formyl group enables condensation reactions (e.g., with amines to form Schiff bases) or redox modifications. For instance, highlights cyano and cyclohexylamino groups introduced via aldehyde intermediates in analogous benzoates .
  • Steric Effects : Steric hindrance from the hexadecyl chain may require bulky base catalysts (e.g., DIPEA) to facilitate reactions at the formyl site.

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data for structurally similar benzoate derivatives?

  • Methodological Answer :

  • Purity Assessment : Recrystallize the compound using solvents like ethanol/water mixtures (e.g., reports melting points of 79–82°C after purification) .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which may explain variations in reported melting ranges.

Application-Focused Questions

Q. What role does this compound play as a building block in synthesizing advanced materials or bioactive molecules?

  • Methodological Answer :

  • Material Science : The hexadecyl chain enhances hydrophobicity for lipid bilayer studies or polymer composites.
  • Drug Discovery : The formyl group allows conjugation to biomolecules (e.g., peptides via reductive amination). notes similar benzoates being explored for enzyme inhibition and anticancer activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.